

Technical Support Center: Surface Treatment of Pigment Orange 62

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Compound of Interest

Compound Name: PIGMENT ORANGE 62

Cat. No.: B1584295

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Pigment Orange 62**. The information is designed to address specific issues that may be encountered during experimental work focused on improving the pigment's performance through surface treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of surface treating **Pigment Orange 62**?

A1: The primary goals of surface treating **Pigment Orange 62**, a benzimidazolone-based pigment, are to improve its dispersion in various media (e.g., polymers, coatings, inks), enhance its color strength and stability, and improve its compatibility with the matrix material.^[1]^[2] Untreated pigments often form agglomerates, which can lead to poor color development, reduced mechanical properties, and processing difficulties.^[1]^[2] Surface treatment aims to deagglomerate these particles and prevent their re-agglomeration.

Q2: What are the common types of surface treatments for **Pigment Orange 62**?

A2: Common surface treatments for benzimidazolone pigments like **Pigment Orange 62** include the application of:

- Surfactants (Anionic and Non-ionic): These help to wet the pigment surface and provide steric or electrostatic stabilization.^[1]

- Rosin and Rosin Esters: These can improve color rendering, dispersibility, and thermal stability, particularly in ink applications.[1][3][4]
- Silane Coupling Agents: These form a chemical bridge between the inorganic-like surface of the pigment and the organic polymer matrix, improving adhesion and dispersion.
- Inorganic Coatings: Thin layers of inorganic materials can be precipitated onto the pigment surface to alter its surface characteristics and improve rheological behavior.[1]

Q3: How does improved dispersion of **Pigment Orange 62** affect the final product's properties?

A3: Improved dispersion of **Pigment Orange 62** leads to several benefits in the final product:

- Enhanced Color Strength: Well-dispersed pigment particles have a larger effective surface area, resulting in more intense and vibrant color.[5]
- Improved Mechanical Properties: In plastics and composites, proper dispersion eliminates stress concentration points that can be caused by pigment agglomerates, leading to better tensile strength and impact resistance.
- Better Surface Finish: Uniform dispersion results in a smoother, glossier surface finish in coatings and molded plastics.
- Process Stability: Consistent dispersion contributes to more stable viscosity and flow properties during processing, such as extrusion or injection molding.

Q4: Can the surface treatment affect the lightfastness and weatherability of **Pigment Orange 62**?

A4: While **Pigment Orange 62** inherently possesses good light and weather fastness, certain surface treatments can further enhance these properties.[6] A well-adhered and stable surface coating can protect the core pigment from degradation by UV radiation and environmental factors. However, an improperly chosen or applied treatment could potentially have a negative impact.

Troubleshooting Guides

Issue 1: Poor Dispersion and Agglomeration in Polymer Matrix

Symptoms:

- Specks or streaks of color in the final product.
- Lower than expected color strength.
- Poor surface finish (e.g., low gloss, roughness).
- Inconsistent color throughout the product.

Potential Causes & Solutions:

Potential Cause	Recommended Solution
Incompatible Surface Treatment	The polarity of the surface treatment agent may not be compatible with the polymer matrix. For non-polar polymers like polyolefins, a non-polar treatment is required. For polar polymers, a more polar treatment will be effective.
Insufficient Mixing/Shear	The energy input during compounding (e.g., extrusion, injection molding) may be insufficient to break down pigment agglomerates. Increase mixing time, screw speed, or use a more aggressive screw design.
Incorrect Loading Level	The concentration of the surface treatment agent may be too low for complete coverage of the pigment particles or too high, leading to self-aggregation. Optimize the loading level through a design of experiments (DOE).
Moisture on Pigment Surface	Residual moisture on the pigment surface can hinder the effectiveness of certain surface treatments and promote agglomeration. Ensure pigments are thoroughly dried before surface treatment and processing.

Issue 2: Color Shift or Fading After Processing

Symptoms:

- The color of the final product is different from the expected shade of **Pigment Orange 62**.
- The color fades or changes after exposure to processing temperatures or light.

Potential Causes & Solutions:

Potential Cause	Recommended Solution
Thermal Degradation of Surface Treatment	The surface treatment agent may not be stable at the processing temperature of the polymer. Select a surface treatment agent with a higher thermal stability.
Reaction with Additives	The surface treatment may be reacting with other additives in the formulation (e.g., stabilizers, flame retardants). Review the compatibility of all components in the formulation.
Incomplete Encapsulation	If the surface treatment does not fully encapsulate the pigment particles, the pigment itself may be exposed to harsh processing conditions, leading to degradation. Optimize the surface treatment process to ensure complete coverage.
Photodegradation	While Pigment Orange 62 has good lightfastness, the surface treatment or its interaction with the polymer matrix might be susceptible to photodegradation. Incorporate UV stabilizers in the formulation.

Experimental Protocols

Protocol 1: Surface Treatment with a Silane Coupling Agent

This protocol describes a general procedure for the surface modification of **Pigment Orange 62** with an organofunctional silane to improve its compatibility with a polymer matrix.

Materials:

- **Pigment Orange 62**

- Organofunctional silane coupling agent (e.g., an amino-silane or epoxy-silane, depending on the polymer matrix)
- Ethanol (or other suitable solvent)
- Deionized water
- Acetic acid (for pH adjustment)
- High-speed mixer
- Oven

Procedure:

- Preparation of Silane Solution:
 - Prepare a 95% ethanol/5% water solution.
 - Adjust the pH of the solution to 4.5-5.5 with acetic acid.
 - Slowly add the silane coupling agent (typically 1-3% by weight of the pigment) to the solution while stirring.
 - Continue stirring for approximately 30-60 minutes to allow for hydrolysis of the silane.[7]
- Pigment Treatment:
 - Place the dry **Pigment Orange 62** powder in a high-speed mixer.
 - Slowly spray the prepared silane solution onto the pigment powder while mixing at high speed to ensure uniform distribution.[8]
 - Continue mixing for 15-30 minutes.
- Drying and Curing:
 - Transfer the treated pigment to an oven.

- Dry the pigment at 110-120°C for 2-4 hours to remove the solvent and promote the condensation reaction between the silane and the pigment surface.[9]
- Post-Treatment:
 - The dried, surface-treated pigment can be lightly milled to break up any soft agglomerates formed during drying.

Protocol 2: Rosin Treatment for Improved Dispersibility in Inks

This protocol outlines a method for treating **Pigment Orange 62** with a modified rosin resin to enhance its performance in printing ink formulations.

Materials:

- **Pigment Orange 62**
- Modified rosin resin (e.g., maleic or fumaric modified)[3][4]
- Suitable solvent (e.g., toluene or a high-boiling point aromatic solvent)
- High-shear disperser
- Heating mantle and condenser

Procedure:

- Preparation of Rosin Solution:
 - Dissolve the modified rosin resin in the solvent at a concentration of 10-20% (w/v). Heating may be required to facilitate dissolution.
- Pigment Dispersion:
 - Add the **Pigment Orange 62** powder to the rosin solution. The amount of rosin is typically 10-30% of the pigment weight.[4]

- Disperse the pigment in the solution using a high-shear disperser until a fine, uniform dispersion is achieved.
- Solvent Removal:
 - The solvent can be removed through vacuum distillation or by heating the dispersion while stirring. This process allows the rosin to precipitate onto the pigment surface.
- Drying:
 - The resulting rosin-treated pigment is then dried in an oven at a temperature below the softening point of the rosin to avoid clumping.

Quantitative Data

The following tables summarize typical performance data for untreated and surface-treated **Pigment Orange 62**. The values are illustrative and can vary depending on the specific surface treatment and the application.

Table 1: Physical and Chemical Properties

Property	Untreated Pigment Orange 62	Surface-Treated Pigment Orange 62	Test Method
Oil Absorption (g/100g)	60 - 80	40 - 60	ASTM D281
Specific Surface Area (m ² /g)	~20	Variable (depends on coating)	BET Analysis
Heat Resistance (°C)	300	300	ASTM D2445
Lightfastness (BWS)	7-8	7-8	ASTM D4303

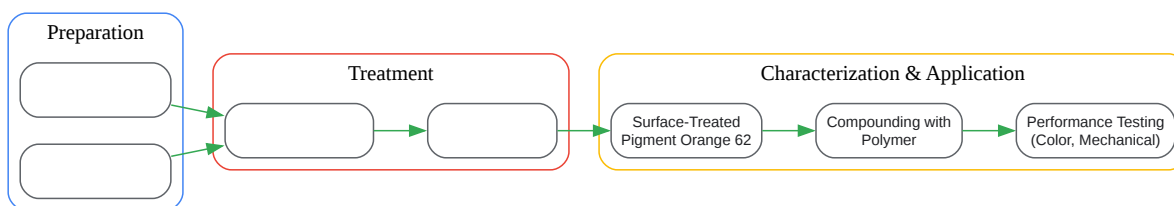
Data compiled from product data sheets.[\[10\]](#)

Table 2: Performance in a Polypropylene (PP) System

Property	PP with Untreated PO 62	PP with Silane-Treated PO 62	Test Method
Color Strength (%)	100 (Reference)	110 - 125	Spectrophotometry
Dispersion Rating (1-5, 5=best)	3	4.5	Microscopic Analysis
Tensile Strength (MPa)	32	34	ASTM D638
Impact Strength (kJ/m ²)	4.5	5.2	ASTM D256
CIELAB ΔE^* (vs. standard)	1.2	0.5	Colorimetry

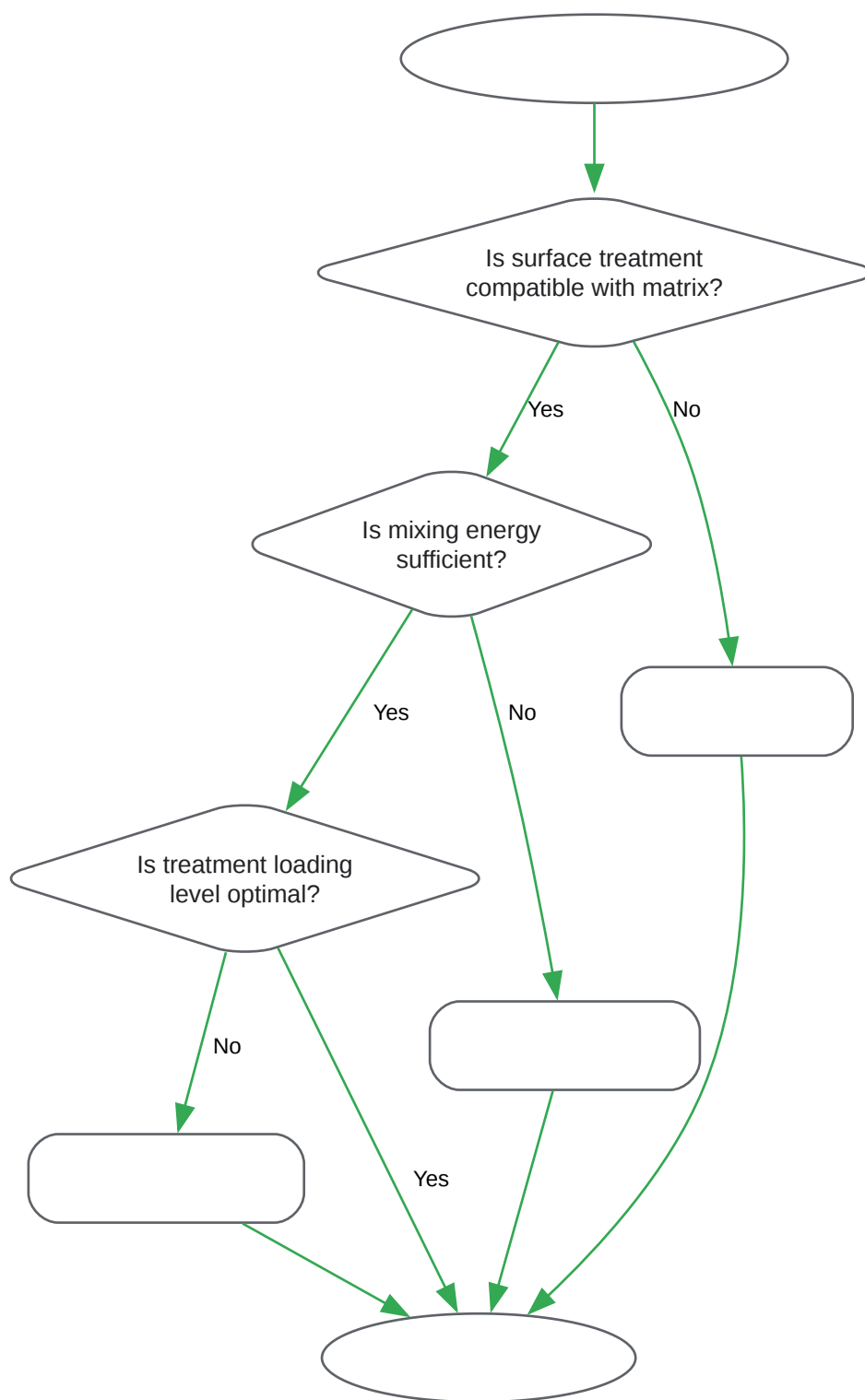
Illustrative data based on typical improvements seen with surface treatment.

Visualizations



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Caption: Workflow for surface treatment and performance evaluation of **Pigment Orange 62**.



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Caption: Troubleshooting logic for poor dispersion of **Pigment Orange 62**.

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